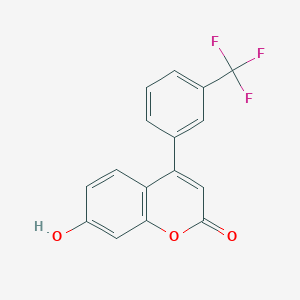

7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin

Description

7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin (CAS 575-03-1) is a fluorinated coumarin derivative characterized by a hydroxyl group at the 7-position and a trifluoromethyl (-CF₃) substituent at the 4-phenyl position. This compound belongs to the benzopyran-2-one family and exhibits unique photophysical and biochemical properties due to its electron-delocalized aromatic core and strong electron-withdrawing -CF₃ group . It is widely utilized as a fluorescent probe in enzyme activity assays, such as monitoring CYP3A4-mediated O-debenzylation of 7-benzyloxy-4-(trifluoromethyl)coumarin (BFC) to produce its fluorescent metabolite . Additionally, its applications span dye-sensitized solar cells (DSSCs), organic light-emitting diodes (OLEDs), and chemical sensors for detecting H₂S/HS⁻ due to its fluorescence enhancement upon binding .

Properties

IUPAC Name |

7-hydroxy-4-[3-(trifluoromethyl)phenyl]chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9F3O3/c17-16(18,19)10-3-1-2-9(6-10)13-8-15(21)22-14-7-11(20)4-5-12(13)14/h1-8,20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWKFVRVGEBQAQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)C2=CC(=O)OC3=C2C=CC(=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50420759 | |

| Record name | 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386704-09-2 | |

| Record name | 7-Hydroxy-4-[3-(trifluoromethyl)phenyl]-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386704-09-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50420759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Overview of Coumarin Synthesis Relevant to 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin

The synthesis of 7-hydroxycoumarin derivatives typically involves the Pechmann condensation reaction, which is a well-established method for constructing coumarin rings via acid-catalyzed condensation of phenols with β-ketoesters. For fluorinated derivatives such as this compound, the key challenge lies in introducing the trifluoromethylphenyl group at the 4-position of the coumarin core.

Pechmann Condensation Using Fluorinated Phenyl Precursors

A recent study demonstrated the synthesis of fluorinated 7-hydroxycoumarin derivatives, including those bearing trifluoromethylphenyl substituents, via Pechmann condensation under green chemistry conditions using deep eutectic solvents (DES) as both solvent and catalyst. The general approach involves:

- Reacting substituted phenols (bearing trifluoromethylphenyl groups) with β-ketoesters such as ethyl acetoacetate.

- Employing a DES composed of choline chloride and l-(+)-tartaric acid (1:2 molar ratio) at optimized temperatures (~110 °C).

- Conducting the reaction under mild conditions with short reaction times (8–10 minutes) to achieve high yields (up to 90%).

This method offers advantages such as environmental friendliness, catalyst recyclability, and scalability.

The following table summarizes key reaction parameters and yields for the synthesis of 7-hydroxycoumarin derivatives relevant to the target compound, adapted from the referenced research:

| Entry | DES Composition | DES Amount (g) | Reaction Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 19 | ChCl/l-(+)-TA (1:2) | 3 | 110 | 0.33 | 90 | Optimal conditions for coumarin |

| 20 | ChCl/l-(+)-TA (1:2) | 4 | 110 | 0.33 | 88 | Slightly higher DES amount |

| 21 | ChCl/l-(+)-TA (1:2) | 3 | 120 | 0.33 | 83 | Higher temp decreased yield |

| 22 | ChCl/malonic acid (2:1) | 3 | 100 | 0.42 | 40 | Alternative DES, lower yield |

ChCl = choline chloride; l-(+)-TA = l-(+)-tartaric acid

The optimized system (Entry 19) provided the best balance of yield and reaction time, making it suitable for synthesizing this compound analogs.

Synthetic Route and Mechanism

The synthetic route for this compound typically involves:

- Step 1: Selection of a phenol derivative substituted with a 3-trifluoromethylphenyl group at the appropriate position.

- Step 2: Reaction with ethyl acetoacetate or a related β-ketoester under acid catalysis (DES or traditional acid catalysts).

- Step 3: Cyclization via Pechmann condensation to form the coumarin ring.

- Step 4: Purification by recrystallization or chromatography to isolate the target compound.

This method benefits from the electron-withdrawing effect of the trifluoromethyl group, which can influence reaction rates and yields.

Alternative Catalytic Systems

In addition to DES, traditional acid catalysts have been employed for coumarin synthesis:

Solid acid catalysts: Tripolite loaded with sulfuric and p-toluenesulfonic acids has been used for the preparation of 7-hydroxy-4-methylcoumarin, a structurally related compound, under heating at 90–130 °C with stirring. This method involves:

- Preparation of the catalyst by soaking diatomite in acid solution, drying, and roasting.

- Reaction of resorcinol with methyl acetoacetate in the presence of the catalyst.

- Filtration and recrystallization to yield the product with high purity and yield (~92%).

Although this method is reported for 7-hydroxy-4-methylcoumarin, similar protocols can be adapted for fluorinated phenyl-substituted coumarins by replacing resorcinol with the appropriate substituted phenol.

Research Findings on Substituent Effects

Studies show that electron-donating groups (EDGs) on the phenol ring enhance the rate and yield of Pechmann condensation, while electron-withdrawing groups (EWGs) such as trifluoromethyl can reduce nucleophilicity, potentially requiring optimized conditions for efficient synthesis. However, the trifluoromethyl group at the 3-position on the phenyl ring attached at the 4-position of coumarin is compatible with the Pechmann reaction under optimized conditions, especially using DES catalysis.

Summary Table of Preparation Methods

| Method | Catalyst/Medium | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pechmann Condensation with DES | ChCl/l-(+)-TA (1:2) DES | 110 | 8–10 min | Up to 90 | Green, recyclable catalyst, scalable |

| Solid Acid Catalyst | Tripolite loaded with H2SO4/PTS | 90–130 | 1–3 hours | ~92 | Traditional method, catalyst reusable |

| Duff Reaction (for formylation) | Hexamethylenetetramine + HCl | Reflux | 1.5 h + 45 min | N/A | Post-synthesis modification step |

Scientific Research Applications

Chemistry: 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin is used as a fluorescent probe due to its strong fluorescence properties. It is employed in the detection of metal ions and pH changes in various chemical environments.

Biology: In biological research, this compound is used for labeling biomolecules, enabling the study of biological processes through fluorescence microscopy and spectroscopy.

Medicine: The compound has potential therapeutic applications due to its ability to interact with various biological targets. It is being investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

Industry: In the industrial sector, this compound is used in the development of fluorescent dyes and sensors, contributing to advancements in imaging technologies and analytical methods.

Mechanism of Action

The mechanism of action of 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy group can form hydrogen bonds with biological molecules, while the trifluoromethylphenyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic regions of proteins and membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Fluorine Substituents

- 7-Hydroxy-4-(3-fluorophenyl)coumarin and 7-hydroxy-4-(4-fluorophenyl)coumarin: The position of the fluorine atom (meta vs. para on the phenyl ring) significantly impacts NMR spectra. For example, 7-hydroxy-4-(2-fluorophenyl)coumarin exhibits through-space F···H5 coupling (observed as a doublet-of-doublets in NMR), which is absent in the 3- and 4-fluoro analogs due to increased distance between fluorine and H5/C5 . Fluorescence Properties: The electron-withdrawing -CF₃ group in 7-hydroxy-4-(3-trifluoromethylphenyl)coumarin enhances fluorescence quantum yield compared to mono-fluorinated analogs, with excitation/emission peaks at 360 nm/460 nm .

Methyl and Phenyl Substituents

- 7-Hydroxy-4-methylcoumarin :

- 4-Phenylcoumarins (e.g., 7-hydroxy-4-phenylcoumarin) :

Biochemical Activity and Enzyme Interactions

CYP3A4 Substrate Specificity

- 7-Hydroxy-4-(trifluoromethyl)coumarin (HFC) :

- 7-Ethoxy-4-(trifluoromethyl)coumarin (7-EFC) :

Inhibitory Potency

- HFC shows negligible inhibition of CYP3A4, unlike its precursor BFC, which competitively inhibits the enzyme with IC₅₀ values in the micromolar range .

Photophysical and Reactivity Differences

Biological Activity

7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin is a synthetic derivative of coumarin that has garnered attention for its diverse biological activities. This article delves into the compound's mechanisms of action, biological effects, and potential applications based on recent research findings.

Chemical Structure and Properties

- Chemical Formula : C16H12F3O3

- Molecular Weight : 306.2399 g/mol

- CAS Number : 386704-09-2

The trifluoromethyl group in this compound enhances its lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation and pain pathways. Inhibition of COX-2 can lead to anti-inflammatory effects, making it a candidate for pain management therapies .

- Antimicrobial Activity : Research indicates that this coumarin derivative exhibits significant antimicrobial properties against various bacterial strains. The presence of the trifluoromethyl group contributes to its enhanced activity against Gram-positive bacteria, with minimum inhibitory concentration (MIC) values reported as low as 3.125 µg/mL .

- Fluorescent Properties : The compound has been studied for its fluorescent properties, which can be utilized in chemical sensing applications. Its fluorescence intensity increases upon binding to certain analytes, indicating potential use as a sensor for detecting hydrogen sulfide (H₂S) and other analytes .

Anticancer Activity

This compound has demonstrated cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7). Molecular docking studies suggest that the compound interacts with key proteins involved in cancer progression, leading to reduced cell viability .

Anti-inflammatory Effects

In vitro studies have shown that the compound significantly reduces inflammatory markers in cell cultures exposed to pro-inflammatory stimuli. This suggests its potential use in developing new anti-inflammatory drugs.

Research Findings and Case Studies

Chemical Reactions Analysis

Three-Component Reactions with Acetylenic Diesters and Aldehydes

7-Hydroxy-4-(trifluoromethyl)coumarin participates in three-component reactions with dialkyl acetylenedicarboxylates (DAAD) and aromatic aldehydes in the presence of triethylamine (NEt₃). This reaction yields dialkyl (2E)-2-[aryl(hydroxy)methyl]-3-{(2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy}but-2-ene dioate derivatives (adducts) in 38–60% yields .

Key Reaction Parameters

Mechanistic Pathway

-

Deprotonation : NEt₃ abstracts the phenolic proton, generating a coumarin anion.

-

Michael Addition : The anion attacks DAAD to form an intermediate enolate.

-

Aldehyde Incorporation : The enolate reacts with aldehydes to produce the final adduct .

Functionalization via Esterification and Alkylation

The 7-hydroxy group serves as a nucleophilic site for further derivatization:

Esterification

-

POCl₃-Mediated Coupling : Reaction with 4-methoxybenzoic acid in pyridine and POCl₃ yields 8-acetyl-4-methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate .

Baker-Venkatraman Transformation

-

Base-Catalyzed Rearrangement : Treatment with KOH in pyridine at 125–130°C converts esters to 1,3-diketones (e.g., 1-(2-hydroxy-3,5-dichlorophenyl)-3-(4'-methoxyphenyl)-1,3-propanedione ) .

Alkylation

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 7-Hydroxy-4-(3-trifluoromethylphenyl)coumarin, and how can reaction conditions be optimized?

- Methodological Answer : The Pechmann condensation is a widely used method for synthesizing coumarin derivatives. For 7-hydroxy-4-aryl coumarins, resorcinol derivatives can react with β-keto esters in acidic conditions (e.g., concentrated H₂SO₄) at controlled temperatures (e.g., 35°C). For trifluoromethyl-substituted variants, start with 3-trifluoromethylbenzoyl chloride to synthesize the β-keto ester intermediate via reaction with methyl acetoacetate in the presence of MgCl₂ and Et₃N. Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) and confirm structures using NMR and HRMS .

- Key Considerations : Monitor reaction progress via TLC. Adjust acid concentration and temperature to minimize side products like dimerization.

Q. How can spectroscopic techniques (NMR, UV-Vis, MS) be employed to characterize this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify the hydroxyl proton (δ ~10-12 ppm, exchangeable) and trifluoromethyl group (¹³C signal at ~120 ppm with coupling to ¹⁹F). Aromatic protons typically appear between δ 6.5–8.5 ppm. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

- UV-Vis : Coumarins exhibit strong absorption in the 300–350 nm range due to π→π* transitions. Solvent polarity (e.g., DMSO vs. MeOH) affects λmax .

- HRMS : Confirm molecular weight (C₁₆H₁₁F₃O₃, calculated [M+H]<sup>+</sup> = 309.0745) using ESI-MS in positive ion mode .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

- Methodological Answer : The compound is sparingly soluble in water but dissolves in polar aprotic solvents like DMSO (25 mg/mL). For biological assays, prepare stock solutions in DMSO and dilute in buffer (e.g., PBS, pH 7.4). Avoid prolonged exposure to light or high pH (>9) to prevent degradation .

Advanced Research Questions

Q. How can this compound be utilized as a fluorescent probe in cytochrome P450 enzyme activity assays?

- Methodological Answer : This compound is a metabolite of 7-ethoxy-4-(trifluoromethyl)coumarin (7-EFC), a substrate for CYP2B6 and CYP1A2. In assays, incubate 7-EFC with liver microsomes or recombinant P450 enzymes in the presence of NADPH. Monitor 7-hydroxy metabolite formation via fluorescence (λex = 410 nm, λem = 510 nm). Use a calibration curve of 7-HFC (0.1–10 µM) for quantification .

- Validation : Compare kinetic parameters (Km, Vmax) with literature values for CYP isoforms. Include controls with selective inhibitors (e.g., α-naphthoflavone for CYP1A2) .

Q. What computational approaches are effective for studying intramolecular interactions (e.g., C–F···H–C) in trifluoromethyl-substituted coumarins?

- Methodological Answer : Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to optimize geometry and analyze non-covalent interactions. Use Quantum Theory of Atoms in Molecules (QTAIM) to identify bond critical points between fluorine and adjacent hydrogen atoms. Validate with experimental

- Compare calculated J-coupling constants (²<sup>h</sup>JF–H) with NMR-derived values.

- Analyze X-ray crystallography data (if available) for F···H distances (<3.0 Å) and angles .

Q. How can structure-activity relationships (SAR) guide the design of coumarin derivatives with enhanced bioactivity?

- Methodological Answer :

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance fluorescence and metabolic stability. Modify the 7-hydroxy group to methoxy or ethoxy for altered CYP selectivity .

- Assay Design : Test derivatives in antimicrobial (MIC assays) or enzymatic inhibition (IC50 determination) models. For example, evaluate growth inhibition of B. subtilis using broth microdilution (0–100 µg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.